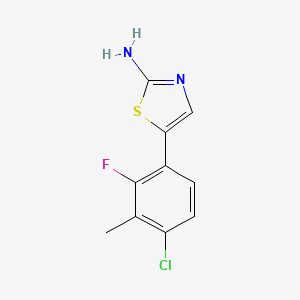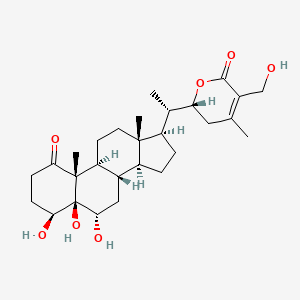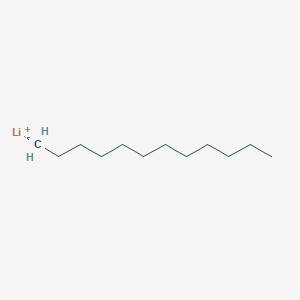
Lithium, dodecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium dodecyl sulfate is typically synthesized through the sulfation of dodecyl alcohol (lauryl alcohol) with sulfur trioxide, followed by neutralization with lithium hydroxide. The reaction can be represented as follows:
CH3(CH2)11OH+SO3→CH3(CH2)11OSO3H
CH3(CH2)11OSO3H+LiOH→CH3(CH2)11OSO3Li+H2O
Industrial Production Methods
In industrial settings, the sulfation reaction is often carried out in a continuous reactor, such as a falling film reactor, to ensure efficient mixing and reaction. The resulting lithium dodecyl sulfate is then purified and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Lithium dodecyl sulfate primarily undergoes reactions typical of sulfates, including hydrolysis and interactions with cations. It is stable under basic and weakly acidic conditions but can hydrolyze in strong acids to form dodecyl alcohol and sulfuric acid .
Common Reagents and Conditions
Hydrolysis: In the presence of strong acids, lithium dodecyl sulfate hydrolyzes to produce dodecyl alcohol and sulfuric acid.
Complexation: It can form complexes with various cations, which can affect its solubility and surface activity.
Major Products
The major products of hydrolysis are dodecyl alcohol and sulfuric acid. When interacting with cations, it forms various lithium salts .
Scientific Research Applications
Lithium dodecyl sulfate is widely used in scientific research due to its detergent properties. Some of its applications include:
Electrophoresis: It is used as a component in lysis buffers for protein electrophoresis, particularly in cold conditions where sodium dodecyl sulfate (SDS) may not be effective.
Protein Solubilization: It helps in solubilizing membrane proteins and protein complexes, making it useful in studies involving protein structure and function.
Surfactant Studies: It is used in studies investigating the behavior of surfactants at interfaces, such as the air-water interface.
Mechanism of Action
Lithium dodecyl sulfate exerts its effects primarily through its surfactant properties. It reduces surface tension and disrupts lipid bilayers, leading to the solubilization of proteins and lipids. The sulfate group interacts with water molecules, while the dodecyl chain interacts with hydrophobic regions of proteins and lipids, facilitating their solubilization .
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate (SDS): A widely used anionic detergent with similar properties but less effective in cold conditions.
Cesium dodecyl sulfate (CsDS): Another anionic detergent with different ion-pairing properties compared to lithium dodecyl sulfate.
Uniqueness
Lithium dodecyl sulfate is unique in its ability to function effectively in cold conditions, making it a valuable alternative to SDS in specific applications. Its interaction with lithium ions also provides distinct properties that can be leveraged in various research settings .
Properties
CAS No. |
1825-40-7 |
|---|---|
Molecular Formula |
C12H25Li |
Molecular Weight |
176.3 g/mol |
IUPAC Name |
lithium;dodecane |
InChI |
InChI=1S/C12H25.Li/c1-3-5-7-9-11-12-10-8-6-4-2;/h1,3-12H2,2H3;/q-1;+1 |
InChI Key |
FVLCOZJIIRIOQU-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CCCCCCCCCCC[CH2-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


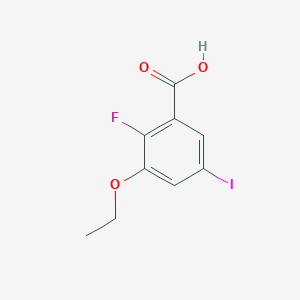

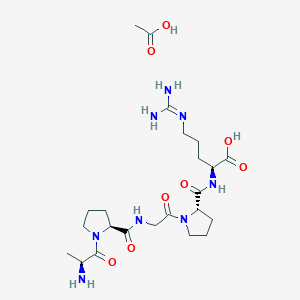
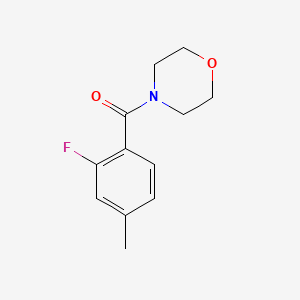
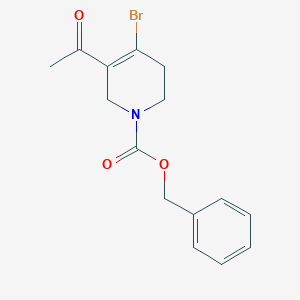

![Quino[6,5-f]quinoline](/img/structure/B14758242.png)
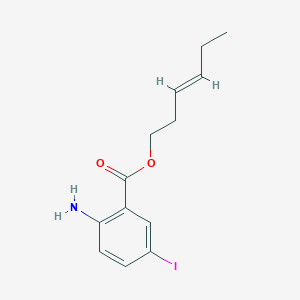
![7-[[(2S)-1-[[(2S)-1-[4-[[(6S)-7-anilino-7-oxo-6-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]heptyl]sulfanylmethyl]anilino]-5-(carbamoylamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-7-oxoheptanoic acid](/img/structure/B14758252.png)
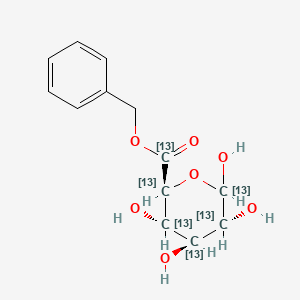
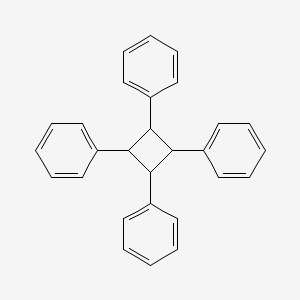
![(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoyl]amino]pentanoic acid](/img/structure/B14758267.png)
